Oxo Sotalol Hydrochloride (CAS 5576-49-8), officially designated as Sotalol EP Impurity B and USP Related Compound A, is a critical analytical reference standard and synthetic intermediate in cardiovascular pharmaceutical manufacturing. Structurally, it is the ketone precursor to the beta-blocker sotalol. Procurement of this specific hydrochloride salt is primarily driven by its essential role in HPLC method validation, API release testing, and as the immediate reducible intermediate in sotalol synthesis [1]. Its high-purity crystalline form ensures reliable quantification of synthetic carryover or degradation in regulated workflows, making it indispensable for quality control and process chemistry.
Substituting Oxo Sotalol Hydrochloride with other sotalol degradants (such as Impurity C, the aldehyde derivative) or using the free base form compromises analytical accuracy and regulatory compliance [1]. In reverse-phase HPLC assays, the specific polarity of the ketone group in Oxo Sotalol dictates a unique retention time that must be precisely mapped to ensure baseline resolution from the sotalol API peak. Furthermore, the free base form lacks the rapid aqueous solubility and long-term solid-state stability of the hydrochloride salt, leading to inconsistent stock solution concentrations and failing system suitability criteria during strict compendial testing .
In standard reverse-phase HPLC methods used for sotalol release testing, Oxo Sotalol Hydrochloride exhibits a distinct relative retention time due to its less polar ketone moiety compared to the secondary alcohol of sotalol [1]. This polarity difference ensures it elutes later than the parent drug on C18 columns, allowing for the baseline resolution required to accurately quantify trace levels below the standard 0.2% USP reporting limit [2].
| Evidence Dimension | Chromatographic Polarity and Elution Order |
| Target Compound Data | Oxo Sotalol (ketone moiety, lower polarity, later elution) |
| Comparator Or Baseline | Sotalol Hydrochloride API (secondary alcohol, higher polarity, earlier elution) |
| Quantified Difference | Baseline chromatographic resolution in standard compendial methods |
| Conditions | Reverse-phase HPLC (USP/EP methods) |
Guarantees that the impurity peak does not co-elute with the API, ensuring regulatory compliance in batch release testing.
Oxo Sotalol Hydrochloride serves as the direct synthetic precursor to sotalol. The ketone group undergoes targeted reduction to yield the racemic secondary alcohol of the final API[1]. Procuring the highly pure HCl salt of this oxo-intermediate minimizes side reactions and residual unreacted starting material, directly improving the final API yield and purity profile compared to using crude or alternative synthetic routes.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | High-purity Oxo Sotalol HCl (direct ketone reduction) |
| Comparator Or Baseline | Crude intermediates or multi-step alternative routes |
| Quantified Difference | Streamlined single-step reduction to final API with minimal impurity carryover |
| Conditions | Standard reducing conditions (e.g., NaBH4 or catalytic hydrogenation) |
Provides process chemists with a reliable, high-purity intermediate that maximizes final sotalol yield and simplifies downstream purification.
For analytical reference standard preparation, the hydrochloride salt of Oxo Sotalol offers superior solubility in standard HPLC diluents, such as aqueous buffers and methanol, compared to the free base form . The crystalline HCl salt also exhibits a stable melting point range of 222-236°C, ensuring long-term shelf life and reproducible stock solution concentrations without the degradation risks associated with less stable forms .
| Evidence Dimension | Solubility and Solid-State Stability |
| Target Compound Data | Oxo Sotalol Hydrochloride (highly soluble in polar diluents, MP 222-236°C) |
| Comparator Or Baseline | Oxo Sotalol Free Base |
| Quantified Difference | Rapid dissolution and extended stock solution stability |
| Conditions | Standard laboratory conditions and aqueous/organic HPLC diluents |
Ensures analytical chemists can prepare accurate, stable reference standard solutions without solubility bottlenecks or concentration drift.
Utilized as a certified reference standard (USP Related Compound A / EP Impurity B) to quantify sotalol API purity and ensure the ketone impurity remains below the strict 0.2% regulatory threshold.
Procured by analytical development laboratories to perform spiking studies, determine limits of detection (LOD) and quantification (LOQ), and prove baseline resolution from the parent drug [1].
Employed by process chemists as the primary reducible intermediate to synthesize sotalol, where high precursor purity directly correlates with reduced downstream purification costs and higher final API yields [1].